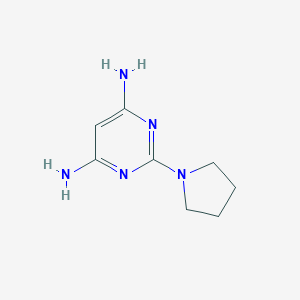

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-1-ylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-6-5-7(10)12-8(11-6)13-3-1-2-4-13/h5H,1-4H2,(H4,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNCJXOOLZZVPLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-pyrrolidin-1-ylpyrimidine-4,6-diamine, a pyrimidine derivative of interest to researchers and professionals in drug development. The synthesis is a multi-step process commencing from readily available starting materials. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, and includes visualizations to elucidate the process.

Core Synthesis Pathway

The most common and direct synthesis of this compound involves a three-step process. The pathway begins with the construction of the pyrimidine core, followed by chlorination and subsequent nucleophilic substitution.

Step 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

The synthesis initiates with the condensation reaction of guanidine and ethyl cyanoacetate in the presence of a base, typically sodium ethoxide, to form the pyrimidine ring. This reaction yields 2,4-diamino-6-hydroxypyrimidine.

Step 2: Chlorination to 2,4-Diamino-6-chloropyrimidine

The hydroxyl group at the 6-position of the pyrimidine ring is then converted to a chlorine atom. This is achieved through treatment with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[1][2] The resulting intermediate is 2,4-diamino-6-chloropyrimidine.[1][2]

Step 3: Nucleophilic Aromatic Substitution

The final step involves the nucleophilic aromatic substitution of the chlorine atom on 2,4-diamino-6-chloropyrimidine with pyrrolidine. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the chlorine substituent by the incoming nucleophile, pyrrolidine, to yield the target compound, this compound.[3]

An alternative, though less direct, pathway involves the synthesis of the N-oxide derivative, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known as Kopyrrol. This can be achieved by reacting 2,4-diamino-6-chloropyrimidine-3-oxide with pyrrolidine. The resulting N-oxide can then be deoxygenated, for instance through catalytic hydrogenation, to yield the desired this compound.

Quantitative Data

The following table summarizes the typical yields for each step in the primary synthesis pathway.

| Step | Reaction | Starting Material(s) | Product | Typical Yield (%) |

| 1 | Condensation | Guanidine, Ethyl Cyanoacetate | 2,4-Diamino-6-hydroxypyrimidine | 81-96 |

| 2 | Chlorination | 2,4-Diamino-6-hydroxypyrimidine | 2,4-Diamino-6-chloropyrimidine | 73-85 |

| 3 | Nucleophilic Substitution | 2,4-Diamino-6-chloropyrimidine, Pyrrolidine | This compound | Not specified |

Note: The yield for the final nucleophilic substitution to the non-oxidized product is not explicitly stated in the provided search results, but is expected to be comparable to analogous reactions.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-hydroxypyrimidine

-

Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser, dissolve sodium metal (1 g atom) in anhydrous ethanol (250 mL).[4]

-

Reaction with Ethyl Cyanoacetate: After all the sodium has dissolved, cool the solution and add ethyl cyanoacetate (1 mole).[4]

-

Addition of Guanidine: In a separate flask, prepare a solution of guanidine by reacting guanidine hydrochloride (1.02 moles) with a second equivalent of sodium ethoxide in anhydrous ethanol. Filter the resulting sodium chloride and add the clear guanidine solution to the ethyl sodiocyanoacetate solution.[4]

-

Reflux and Isolation: Heat the mixture under reflux for 2 hours.[4] Evaporate the solvent to dryness. Dissolve the solid residue in water and acidify with acetic acid to a pH of 7 to precipitate the product.[5]

-

Purification: Filter the precipitate, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.[5] A yield of 96.2% has been reported for this step.[5]

Protocol 2: Synthesis of 2,4-Diamino-6-chloropyrimidine

-

Reaction Setup: In a three-necked flask, add 2,4-diamino-6-hydroxypyrimidine (12.6 g) to phosphorus oxychloride (POCl₃, 53.5 g).[6]

-

Heating: Raise the temperature to 105°C and stir the mixture for 6 hours.[6]

-

Work-up: After the reaction is complete, distill off the excess POCl₃. Cool the reaction mixture to 30-40°C and slowly add ethanol (37 mL) dropwise.[6]

-

Isolation: Heat the mixture to reflux for 2 hours, then cool and add ethyl acetate (96 mL). Cool and stir for an additional 2 hours, then filter to obtain 2,4-diamino-6-chloropyrimidine hydrochloride.[6]

-

Neutralization: Dissolve the hydrochloride salt in water, heat to 70°C, and neutralize with ammonia water to a pH of 6-7. Extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the pure product.[6] A yield of 82.0% with a purity of 99.2% has been reported.[6]

Protocol 3: Synthesis of this compound (Representative)

This protocol is based on analogous nucleophilic substitution reactions on 2,4-diamino-6-chloropyrimidine, as a specific detailed protocol for the synthesis of the target compound was not available in the search results.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2,4-diamino-6-chloropyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Addition of Pyrrolidine: Add an excess of pyrrolidine to the solution.

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable method such as thin-layer chromatography.

-

Work-up: After completion of the reaction, cool the mixture and remove the excess solvent and pyrrolidine under reduced pressure.

-

Isolation and Purification: The crude product can be purified by recrystallization from a suitable solvent, such as isopropanol, to yield pure this compound.

Visualizations

Caption: Synthesis pathway of this compound.

Caption: Experimental workflow for the nucleophilic substitution step.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine. This guide is constructed based on the well-documented mechanism of its close structural analog, Pyrrolidinyl Diaminopyrimidine Oxide (Kopyrrol), and the extensively studied pharmacology of Minoxidil. The proposed mechanisms and experimental protocols are based on established methodologies for similar compounds and should be considered as a scientific framework for investigation.

Introduction

This compound is a pyrimidine derivative with a structural resemblance to known hair growth stimulants. Its N-oxide analog, Pyrrolidinyl Diaminopyrimidine Oxide (also known as Kopyrrol), is utilized in cosmetic formulations to combat hair loss.[1][2][3] Due to the close structural similarity, the mechanism of action of this compound is presumed to be analogous to that of Pyrrolidinyl Diaminopyrimidine Oxide and the well-known potassium channel opener, Minoxidil.[1][2][4] This document provides a detailed technical overview of the putative molecular mechanisms underlying the biological activity of this compound, focusing on its role in hair follicle stimulation.

Core Mechanism of Action: A Multi-faceted Approach

The primary proposed mechanism of action for this compound centers on its function as a potassium channel opener, which initiates a cascade of downstream effects leading to enhanced hair follicle activity and a prolonged anagen (growth) phase of the hair cycle.[1][5][6]

Potassium Channel Opening and Vasodilation

Similar to Minoxidil, this compound is hypothesized to open ATP-sensitive potassium channels (KATP channels) in the smooth muscle cells of peripheral arterioles. This leads to hyperpolarization of the cell membrane, preventing the influx of calcium and resulting in vasodilation.[6][] The increased blood flow to the scalp and hair follicles enhances the delivery of oxygen, nutrients, and growth factors, creating a more favorable environment for hair growth.[3][]

Stimulation of Hair Follicle Cells

The compound is believed to directly stimulate dermal papilla cells, which are crucial for regulating the hair growth cycle.[1][5] This stimulation is thought to promote the proliferation of these cells, leading to an increase in the size of the hair follicle and the diameter of the hair shaft.

Modulation of the Hair Growth Cycle

A key effect of this class of compounds is the modulation of the hair growth cycle. It is proposed that this compound induces a premature entry of hair follicles from the telogen (resting) phase into the anagen (growth) phase.[3][5] Furthermore, it is believed to prolong the duration of the anagen phase, resulting in longer and thicker hair.[3][8]

Signaling Pathways

Recent research into similar compounds suggests the involvement of specific signaling pathways. The Wnt/β-catenin pathway, a critical regulator of hair follicle development and cycling, is a likely candidate for mediation of the compound's effects.[8] Activation of this pathway could lead to the expression of genes that promote cell proliferation and differentiation within the hair follicle.

Quantitative Data

| Parameter | Value | Source |

| Recommended Usage Concentration (Kopyrrol) | 0.1 - 5.0% (w/w) | [9] |

| Observed Increase in Anagen/Telogen Ratio (Kopyrrol Aqua) | 48% at 5 months | [5] |

| Observed Increase in Hair Density (Pyrrolidinyl Diaminopyrimidine Oxide solution) | 64% at 5 months | [6] |

Proposed Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following experimental protocols are proposed.

In Vitro Potassium Channel Opening Assay

-

Objective: To determine if this compound opens ATP-sensitive potassium channels.

-

Methodology:

-

Culture vascular smooth muscle cells or a suitable cell line expressing KATP channels (e.g., HEK293 cells transfected with Kir6.x/SURx subunits).

-

Load cells with a membrane potential-sensitive dye (e.g., DiBAC4(3)).

-

Establish a baseline fluorescence reading.

-

Apply varying concentrations of this compound to the cells.

-

Measure the change in fluorescence, which corresponds to membrane hyperpolarization.

-

Use a known potassium channel opener (e.g., Minoxidil) as a positive control and a channel blocker (e.g., Glibenclamide) to confirm specificity.

-

Dermal Papilla Cell Proliferation Assay

-

Objective: To assess the effect of the compound on the proliferation of human dermal papilla cells (hDPCs).

-

Methodology:

-

Culture hDPCs in appropriate growth medium.

-

Seed cells in 96-well plates and allow them to adhere.

-

Treat cells with a range of concentrations of this compound for 24-72 hours.

-

Assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.

-

Quantify the results spectrophotometrically.

-

Western Blot Analysis of Signaling Pathways

-

Objective: To investigate the activation of the Wnt/β-catenin signaling pathway.

-

Methodology:

-

Treat hDPCs with this compound for a specified time course.

-

Lyse the cells and quantify total protein concentration.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against key pathway proteins (e.g., active β-catenin, GSK-3β, and downstream targets like c-Myc and Cyclin D1).

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Visualizations

Proposed Signaling Pathway

Caption: Proposed signaling cascade of this compound.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for the in vitro investigation of the mechanism of action.

Conclusion

While direct experimental evidence for this compound is currently limited, the available information on its close structural analogs provides a strong foundation for a proposed mechanism of action. This involves potassium channel opening, leading to increased microcirculation around the hair follicle, and direct stimulation of dermal papilla cells, likely through the Wnt/β-catenin signaling pathway. This multi-pronged approach results in the modulation of the hair cycle, favoring a prolonged anagen phase and increased hair growth. The experimental protocols outlined in this guide provide a clear roadmap for the validation of these hypotheses and the further elucidation of the compound's precise molecular interactions.

References

- 1. Kopyrrol, Pyrrolidinyl Diaminopyrimidine Oxide - China Cosmetic Raw Material Supplier - Lingeba [lgbchem.com]

- 2. Suzhou Health Chemicals Co., Ltd.-Pyrrolidinyl Diaminopyrimidine Oxide; Kopyrrol [healthchems.com]

- 3. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]

- 4. Careactiv - KOPYRROL [careactiv.fr]

- 5. pharmatutor.org [pharmatutor.org]

- 6. Pyrrolidinyl Diaminopyrimidine oxide vs minoxidil for male and female hair loss [hairschem.com]

- 8. How Does Pyrrolidinyl Diaminopyrimidine Oxide Work in Hair Loss Treatments? - Chenlang [chenlangbio.com]

- 9. Kopyrrol brochure | PDF [slideshare.net]

An In-depth Technical Guide to the Biological Activity of 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a pyrimidine derivative with notable applications in hair growth promotion and potential as an antiviral agent. This document synthesizes the current understanding of its mechanisms of action, involved signaling pathways, and relevant experimental methodologies. While specific quantitative bioactivity data for this compound is not extensively available in public literature, this guide presents its activities in a structured format and provides detailed, generalized experimental protocols for the assays pertinent to its biological evaluation. All information is intended for research and drug development professionals.

Introduction

2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known by trade names such as Kopyrrol, is a chemical entity structurally similar to minoxidil, a well-established therapeutic for androgenetic alopecia.[1] Its primary biological role is as a hair growth stimulant, and it is also reported to possess potential antiviral properties against RNA viruses.[2][3] The N-oxide form is the predominantly studied and commercially utilized variant of the molecule. This guide will focus on the biological activities attributed to this N-oxide derivative.

Core Biological Activities

The principal biological activities of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide can be categorized into two main areas: hair growth promotion and antiviral effects.

Hair Growth Promotion

The compound's efficacy in promoting hair growth is attributed to a multi-faceted mechanism of action that targets the hair follicle at the cellular and molecular level.

-

Potassium Channel Opening: Similar to minoxidil, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is believed to function as a potassium channel opener. This action leads to vasodilation, improving microcirculation around the hair follicles.[1] Enhanced blood flow increases the supply of oxygen and essential nutrients to the dermal papilla, which is crucial for robust hair growth.[3]

-

Stimulation of Dermal Papilla Cells: The compound directly stimulates the proliferation of dermal papilla cells, which are critical in regulating the hair growth cycle. This cellular proliferation contributes to the maintenance of the anagen (growth) phase of the hair cycle.

-

Modulation of Signaling Pathways:

-

Wnt/β-catenin Pathway: Activation of the Wnt/β-catenin signaling cascade is a key mechanism for promoting hair follicle development and regeneration. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide has been suggested to upregulate this pathway.

-

Growth Factor Expression: The compound is reported to increase the expression of crucial hair growth factors such as Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor-1 (IGF-1).

-

Inhibition of TGF-β1: Transforming growth factor-beta 1 (TGF-β1) is a negative regulator of hair growth, promoting the transition to the catagen (regression) phase. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is thought to inhibit the activity of TGF-β1.

-

Antiviral Activity

There is preliminary evidence suggesting that 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide possesses antiviral activity, particularly against RNA viruses.[2][3] However, the specific viral targets and the mechanism of inhibition are not well-documented in the available literature. This remains an area for further investigation.

Quantitative Bioactivity Data

Table 1: Illustrative Quantitative Data for Hair Growth-Promoting Activities

| Biological Target/Assay | Parameter | Illustrative Value | Units |

| Dermal Papilla Cell Proliferation | EC50 | 1-10 | µM |

| TGF-β1 Inhibition | IC50 | 5-20 | µM |

| VEGF Expression Upregulation | EC50 | 2-15 | µM |

| IGF-1 Expression Upregulation | EC50 | 3-18 | µM |

| Potassium Channel Opening | EC50 | 10-50 | µM |

Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific compound. They are intended to represent the types of quantitative data that would be generated in the relevant assays.

Table 2: Illustrative Quantitative Data for Antiviral Activity

| Virus Type | Assay | Parameter | Illustrative Value | Units |

| RNA Virus (e.g., Influenza) | Plaque Reduction Assay | IC50 | 10-100 | µM |

| RNA Virus (e.g., Influenza) | Cytotoxicity (e.g., Vero cells) | CC50 | >200 | µM |

Disclaimer: The values in this table are illustrative and not based on published experimental data for this specific compound. They are intended to represent the types of quantitative data that would be generated in the relevant assays.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Hair Growth Promotion

The following diagrams illustrate the key signaling pathways implicated in the hair growth-promoting effects of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

References

2-Pyrrolidin-1-ylpyrimidine-4,6-diamine chemical properties

An In-depth Technical Guide to 2,6-Diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, a pyrimidine derivative with significant applications in the pharmaceutical and cosmetic industries. While the query specified "2-Pyrrolidin-1-ylpyrimidine-4,6-diamine," the vast majority of scientific literature and commercial availability points to the N-oxide form, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS No. 55921-65-8), as the compound of primary interest. This document will focus on this well-documented molecule, also known by synonyms such as Pyrrolidinyl Diaminopyrimidine Oxide and Triaminodil.[1][2][3]

Structurally similar to the well-known hair growth stimulant Minoxidil, this compound has garnered attention for its potential to treat hair loss and as a subject of research for other biological activities, including antiviral properties.[4] It is distinguished from Minoxidil by the substitution of a pyrrolidine ring for Minoxidil's piperidine ring.[5]

Chemical and Physical Properties

The fundamental chemical and physical properties of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide are summarized in the table below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2-imino-6-pyrrolidin-1-ylpyrimidin-4-amine | [1] |

| Synonyms | Pyrrolidinyl Diaminopyrimidine Oxide, Triaminodil, Kopyrrol | [1][2] |

| CAS Number | 55921-65-8 | [1][4][5] |

| Molecular Formula | C₈H₁₃N₅O | [1][4][5] |

| Molecular Weight | 195.22 g/mol | [1][4][5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 278°C (with decomposition) | [2][5][6] |

| Boiling Point (Predicted) | 549.3 ± 60.0 °C | [2][6] |

| Density | 1.60 - 1.607 g/cm³ | [2] |

| pKa (Predicted) | 4.89 ± 0.10 | [2][7] |

| XLogP3 | 0.9 | [1] |

| Solubility | Favorable solubility in hot ethanol | [4] |

| Storage Temperature | 2-8°C, protected from light | [2] |

Experimental Protocols

Synthesis of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

The synthesis of this compound is typically achieved through a two-step process involving nucleophilic substitution followed by oxidation.[4][5]

Step 1: Nucleophilic Substitution Amination

-

Starting Materials : 2,4-diamino-6-chloropyrimidine N-oxide and pyrrolidine.[2][5]

-

Procedure :

-

Dissolve 2,4-diamino-6-chloropyrimidine N-oxide (16 g, 0.1 mol) and pyrrolidine (7.47 g, 0.105 mol) in 100 mL of ethanol.[2]

-

While stirring, add a 10% sodium hydroxide (NaOH) solution (0.11 mol) dropwise to the mixture.[2]

-

Heat the reaction mixture to 80°C and maintain for 120 minutes.[2] The reaction can also be carried out in other polar aprotic solvents like pyridine or dimethylformamide (DMF) at temperatures ranging from 80°C to 120°C.[5]

-

Monitor the reaction progress using high-performance liquid chromatography (HPLC).[2]

-

Step 2: Isolation and Purification of the Intermediate

-

Upon completion of the reaction, cool the mixture to below 5°C.[2]

-

Remove the solvent by filtration to collect the solid product.[2]

-

Wash the obtained solid with water.[2]

Step 3: Oxidation (if starting from non-oxidized precursor)

If the synthesis begins with 2,4-diamino-6-chloropyrimidine (the non-oxidized form), an oxidation step is required after the nucleophilic substitution.

-

Catalyst : Sodium tungstate or nano-CoCr₂O₄ can be used.[4][5]

-

Procedure : The intermediate from the substitution step is treated with hydrogen peroxide in a suitable solvent like ethanol at approximately 50°C for 1-3 hours.[5]

Final Purification: Recrystallization

-

The crude product is purified by recrystallization from hot ethanol or a mixture of ethanol and water.[2][4] The compound's favorable solubility in hot ethanol and reduced solubility upon cooling facilitates efficient crystallization.[4]

-

The final product is obtained as a colorless or white crystalline solid with a yield of approximately 92%.[2]

Caption: Synthesis workflow for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Biological Activity and Mechanism of Action

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is primarily recognized for its role in hair care, where it is used to promote hair growth and reduce hair loss.[4][7] Its mechanism, while not fully elucidated, is believed to involve several key actions at the hair follicle level.[4][7]

-

Vasodilation : It is thought to dilate the capillaries surrounding the hair follicle, which increases the supply of blood, oxygen, and essential nutrients to the hair root.[5][7]

-

Potassium Channel Opening : Similar to Minoxidil, it may function as a potassium channel opener, which helps transition hair follicles from the resting (telogen) phase to the growth (anagen) phase.[7]

-

Dermal Papilla Action : The compound acts at the dermal papilla, the part of the follicle that regulates hair growth, to help recover weak follicle cells by providing necessary nutrition.[5]

-

Anagen Phase Prolongation : Research suggests that it may extend the anagen phase of the hair cycle, leading to longer and thicker hair.[4]

In addition to its application in hair growth, the compound has shown potential as an antiviral agent, specifically against RNA viruses, making it a candidate for further virological research.[4][5]

Caption: Proposed mechanism of action for hair growth promotion.

Safety and Regulation

The Scientific Committee on Cosmetic Products (SCCP) of the European Commission has concluded that Pyrrolidinyl Diaminopyrimidine Oxide is safe for use in cosmetic products at recommended concentrations.[4]

Conclusion

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a scientifically significant compound with established applications in cosmetics and potential in pharmaceuticals. Its well-defined chemical properties and synthesis routes, coupled with its biological activity profile, make it a valuable molecule for researchers and professionals in drug development and cosmetology. Further research may continue to unveil its full therapeutic potential.

References

- 1. Pyrrolidinyl diaminopyrimidine oxide | C8H13N5O | CID 15556995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PYRROLIDINYL DIAMINOPYRIMIDINE OXIDE | 55921-65-8 [chemicalbook.com]

- 3. risebiochem.com [risebiochem.com]

- 4. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]

- 5. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]

- 6. High Quality API PDPO Pyrrolidinyl Diaminopyrimidine Oxide 55921-65-8 Manufacturer and Supplier | Zhuoer [zhuoerchem.com]

- 7. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]

The Structure-Activity Relationship of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of a Privileged Scaffold in Kinase Inhibition and Immune Modulation

Abstract

The 2,4-diaminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically relevant kinase inhibitors. This technical guide delves into the structure-activity relationship (SAR) of a specific analog, 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, and its derivatives. While direct, comprehensive studies on this exact molecule are limited in publicly available literature, a robust SAR can be inferred from extensive research on closely related 2,4- and 2,6-diaminopyrimidine compounds. This document synthesizes this information to provide a predictive SAR framework, detailed experimental protocols for hit validation and characterization, and illustrations of the key signaling pathways implicated for this class of compounds. The primary focus will be on their potential as kinase inhibitors, particularly within the realms of oncology and immunology.

Introduction: The 2,4-Diaminopyrimidine Core - A Versatile Kinase Inhibitor Scaffold

The pyrimidine ring is a fundamental heterocycle found in the building blocks of DNA and RNA.[1] Its derivatives have been extensively explored in drug discovery, demonstrating a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The 2,4-diaminopyrimidine moiety, in particular, has emerged as a "privileged scaffold" for targeting the ATP-binding site of various protein kinases.[2] This is largely due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase domain, a conserved structural feature that anchors ATP.[2] Modifications at the 2, 4, 5, and 6 positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core Structure and General Structure-Activity Relationships

The core structure of interest is this compound. Based on the analysis of related diaminopyrimidine-based kinase inhibitors, we can postulate the following general SAR principles:

-

The Diaminopyrimidine Core: The 2- and 4-amino groups are crucial for activity, typically forming hydrogen bonds with the kinase hinge region.[2]

-

Substitution at the 2-Position: The pyrrolidine ring at this position likely occupies a hydrophobic pocket adjacent to the hinge. The nature and size of this substituent can significantly influence selectivity.

-

Substitution at the 4- and 6-Positions: The amino groups at these positions are key for the diaminopyrimidine identity. Further substitution on these amino groups can modulate potency and physical properties.

-

Substitution at the 5-Position: This position is often a key site for introducing substituents that can enhance potency and selectivity by interacting with specific residues in the kinase active site. A carboxamide at this position, for instance, can form an additional hydrogen bond with the hinge region, significantly boosting inhibitory activity.[2]

Quantitative Structure-Activity Relationship (SAR) Data

Table 1: SAR of 2,4-Diaminopyrimidine Derivatives as IRAK4 Inhibitors

| Compound | R2 Substituent | R4 Substituent | R5 Substituent | IRAK4 IC50 (nM) | Reference |

| 1 | Aminoheteroaryl | H | Azabenzothiazole | <10 | [1] |

| 2 | Aminoheteroaryl | Cl | Azabenzothiazole | >1000 | [1] |

| 3 | Aminoheteroaryl | H | Phenyl | 50-100 | [1] |

Data synthesized from multiple sources to illustrate key SAR points.

Table 2: SAR of 2,4-Diaminopyrimidine Derivatives as CDK7 Inhibitors

| Compound | R2 Substituent | R4 Substituent | R5 Substituent | CDK7 IC50 (nM) | Reference |

| 4 | Cyclohexanamine | Aniline with ortho-sulfonyl | Cl | 7.21 | [3] |

| 5 | Cyclohexanamine | Aniline | Cl | 272.30 | [3] |

| 6 | Cyclohexanamine | Aniline with ortho-acetyl | Cl | Potent, selective | [3] |

Data illustrates the importance of substitutions on the aniline at the 4-position for CDK7 inhibition.

Table 3: SAR of 2,4-Diaminopyrimidine Derivatives as FAK Inhibitors

| Compound | Scaffold | Key Substituents | A549 IC50 (nM) | MDA-MB-231 IC50 (nM) | Reference |

| A12 | 2,4-Diarylaminopyrimidine | Varied aryl groups | 130 | 94 | [4] |

| TAE-226 | - | - | >A12 | >A12 | [4] |

Illustrates the potential for potent anti-proliferative activity in cancer cell lines.

Potential Biological Targets and Signaling Pathways

Based on the SAR of related compounds, this compound and its analogs are likely to inhibit protein kinases. Key potential targets include:

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A critical mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response.[1][5] Inhibition of IRAK4 is a promising strategy for treating inflammatory diseases.

-

Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle and transcription.[3] CDK inhibitors are a major class of anticancer agents. Specifically, CDK7 is a component of the CDK-activating kinase (CAK) complex and a key regulator of transcription.[3]

-

Focal Adhesion Kinase (FAK): A non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration. FAK is often overexpressed in tumors.[4]

-

Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell receptor signaling.[2] Inhibition of HPK1 can enhance T-cell activation and is being explored for cancer immunotherapy.[2]

Visualizing Key Signaling Pathways

Caption: Putative inhibition of the IRAK4 signaling pathway.

References

- 1. Discovery and hit-to-lead optimization of 2,6-diaminopyrimidine inhibitors of interleukin-1 receptor-associated kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its Derivatives in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-pyrrolidin-1-ylpyrimidine-4,6-diamine scaffold has garnered significant attention in medicinal chemistry as a versatile core for the development of novel therapeutic agents. Its unique structural features allow for diverse substitutions, leading to compounds with a wide range of biological activities. This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound and its derivatives, with a particular focus on their roles as kinase inhibitors in oncology and as modulators of key targets in neurodegenerative diseases.

The this compound Core: A Privileged Scaffold

The core structure, characterized by a pyrimidine ring substituted with a pyrrolidine moiety at the 2-position and amino groups at the 4- and 6-positions, offers several advantages for drug design. The diaminopyrimidine portion can engage in crucial hydrogen bonding interactions with biological targets, while the pyrrolidine ring can be modified to modulate physicochemical properties such as solubility and cell permeability. Furthermore, the amino groups provide synthetic handles for the introduction of a variety of substituents to explore the chemical space and optimize pharmacological activity.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves a nucleophilic aromatic substitution reaction as a key step. A common starting material is a diaminopyrimidine with a suitable leaving group, such as a chlorine atom, at the 2-position.

General Synthetic Scheme:

A prevalent method for synthesizing derivatives of this core involves the reaction of a suitably substituted 2-chloropyrimidine-4,6-diamine with pyrrolidine. The reaction is typically carried out in a polar solvent, and the product can be isolated and purified using standard chromatographic techniques. Further modifications can be made to the amino groups at the 4- and 6-positions to generate a library of derivatives.

Biological Activities and Therapeutic Applications

Derivatives of the this compound core have demonstrated significant potential in several therapeutic areas, most notably in the treatment of cancer and glioblastoma.

Kinase Inhibition in Cancer Therapy

Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The this compound scaffold has proven to be an effective template for the design of potent and selective kinase inhibitors.

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), leading to constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[1][2] Several pyrimidine-4,6-diamine derivatives have been investigated as inhibitors of FLT3.

FLT3 Signaling Pathway

Caption: FLT3 signaling cascade in AML.

Quantitative Data: FLT3 Inhibition

| Compound ID | Target | IC50 (nM) | Cell Line | Reference |

| 13a | FLT3 | 13.9 ± 6.5 | MV4-11 | [3] |

Note: Compound 13a is a pyrimidine-4,6-diamine derivative, though not strictly a 2-pyrrolidin-1-yl derivative, it highlights the potential of the core scaffold.

OLIG2 Inhibition in Glioblastoma

Oligodendrocyte transcription factor 2 (OLIG2) is a key transcription factor implicated in the development and progression of glioblastoma (GBM), a highly aggressive brain tumor.[4][5] OLIG2 is crucial for the proliferation and maintenance of glioma stem cells.[5]

OLIG2 Signaling in Glioblastoma

Caption: Role of OLIG2 in glioma cell proliferation.

A series of pyrimidine-4,6-diamine derivatives were designed and synthesized as OLIG2 inhibitors. One notable compound, B01 , demonstrated potent anti-proliferative activity in glioblastoma cell lines.

Quantitative Data: Anti-Glioblastoma Activity

| Compound ID | Target | IC50 (µM) - U87 Cells | IC50 (µM) - U251 Cells | Reference |

| B01 | OLIG2 | 7.0 | 6.4 | [6] |

Experimental Protocols

General Synthesis of Pyrimidine-4,6-diamine Derivatives

Materials:

-

Substituted 2-chloro-pyrimidine-4,6-diamine

-

Pyrrolidine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the substituted 2-chloro-pyrimidine-4,6-diamine (1 equivalent) in anhydrous DMF, add pyrrolidine (1.2 equivalents) and K₂CO₃ (2 equivalents).

-

Heat the reaction mixture at 80-100 °C for 4-8 hours, monitoring the progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient).

FLT3 Kinase Inhibition Assay

Principle: The inhibitory activity of the compounds against FLT3 kinase can be determined using a variety of assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or an ADP-Glo™ Kinase Assay.[7][8] The following is a general protocol for a luminescence-based kinase assay.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Substrate peptide (e.g., a generic tyrosine kinase substrate)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (vehicle control).

-

Add 2.5 µL of a solution containing the FLT3 enzyme and substrate peptide in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for ATP.

-

Incubate the reaction mixture at room temperature for 1 hour.

-

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

OLIG2 Expression Analysis by Western Blot

Principle: To confirm the on-target effect of the OLIG2 inhibitors, the level of OLIG2 protein expression in glioblastoma cells can be assessed by Western blotting following treatment with the test compounds.

Materials:

-

U87 or U251 glioblastoma cells

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against OLIG2

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed U87 or U251 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-OLIG2 antibody overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the relative expression level of OLIG2.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. The derivatives have shown significant potential as inhibitors of key kinases such as FLT3 and as modulators of transcription factors like OLIG2. Future research in this area should focus on optimizing the potency and selectivity of these compounds, as well as evaluating their pharmacokinetic and pharmacodynamic properties in preclinical models. The versatility of this scaffold suggests that further exploration of its derivatives could lead to the discovery of new treatments for a variety of diseases.

References

- 1. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological functions of the Olig gene family in brain cancer and therapeutic targeting [frontiersin.org]

- 4. aacrjournals.org [aacrjournals.org]

- 5. OLIG2 inhibitor for glioblastoma | Cancer Biology [blogs.shu.edu]

- 6. ashpublications.org [ashpublications.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. promega.com [promega.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, also known by synonyms such as Pyrrolidinyl diaminopyrimidine oxide and Triaminodil, is a pyrimidine derivative with significant biological activity.[1][2] Structurally analogous to the well-known hair growth stimulant Minoxidil (6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide), its therapeutic actions are primarily associated with hair follicle health.[3] While direct, extensive research on this specific molecule is less abundant than for Minoxidil, its mechanism of action is understood to be closely related, targeting the dermal papilla, improving the follicular environment, and likely modulating key signaling pathways involved in hair cycle regulation.[1][3]

This technical guide synthesizes the available information on Pyrrolidinyl diaminopyrimidine oxide and extrapolates from the well-established mechanisms of its analogue, Minoxidil, to provide a comprehensive overview of its potential therapeutic targets.

Primary Target: The Hair Follicle Microenvironment

The principal proposed mechanism for Pyrrolidinyl diaminopyrimidine oxide is its action at the dermal papilla, the signaling center of the hair follicle.[1] The compound is believed to improve the viability of hair follicle cells by enhancing the supply of oxygen and essential nutrients through the dilation of perifollicular blood vessels.[1] Furthermore, it is suggested to exhibit anti-fibrotic properties by inhibiting collagen synthesis around the hair follicle, a pathological feature in conditions like androgenetic alopecia.[4][5] This action helps to soften the collagen structure, allowing for better hair anchoring and growth.

References

- 1. 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 | Benchchem [benchchem.com]

- 2. Pyrrolidinyl diaminopyrimidine oxide | C8H13N5O | CID 15556995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]

- 4. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Minoxidil - Wikipedia [en.wikipedia.org]

In Vitro Analysis of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine and its N-Oxide Derivative: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vitro evaluation of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine, with a primary focus on its more widely studied N-oxide derivative, 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide (CAS 55921-65-8). This compound, also known by trade names such as Triaminodil and Kopyrrol, is a structural analogue of Minoxidil and is primarily investigated for its potential to stimulate hair growth. This document outlines the proposed mechanisms of action, relevant signaling pathways, detailed experimental protocols for in vitro assessment, and presents illustrative quantitative data from closely related compounds to guide research and development. A secondary application as a potential antiviral agent is also briefly discussed.

Compound Profile and Proposed Mechanism of Action

2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide is a pyrimidine derivative that has garnered significant interest for its application in hair loss treatments.[1] Structurally similar to Minoxidil, its proposed mechanism of action centers on the stimulation and maintenance of the hair follicle's growth phase (anagen).

The primary cellular targets are thought to be the dermal papilla cells (DPCs), which are specialized mesenchymal cells at the base of the hair follicle that regulate hair growth.[1][2] The proposed in vitro effects include:

-

Prolongation of the Anagen Phase: The compound is suggested to extend the growth phase of the hair follicle, leading to longer and thicker hair.[1]

-

Improved Vascularization: It may enhance blood flow to the scalp, thereby increasing the delivery of essential nutrients and oxygen to the hair follicles.[1]

-

Direct Action on Dermal Papilla Cells: By acting on DPCs, it is thought to stimulate the proliferation and anti-apoptotic pathways within these critical regulatory cells.

-

Potassium Channel Opening: Similar to Minoxidil, it is hypothesized to function as a potassium channel opener, a mechanism linked to its vasodilatory and hair growth-promoting effects.[3]

Key Signaling Pathways in Hair Follicle Regulation

The growth and cycling of hair follicles are governed by a complex interplay of signaling pathways. Based on the proposed mechanism of action and extensive research on hair follicle biology, the following pathways are of primary interest for in vitro studies of 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Experimental Protocols for In Vitro Evaluation

Due to the limited availability of specific protocols for 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide, the following methodologies are based on standard practices for evaluating hair growth-promoting agents and studies on its structural analogue, Minoxidil.

Human Dermal Papilla Cell (DPC) Culture and Proliferation Assay

This protocol assesses the direct effect of the compound on the proliferation of DPCs, a key indicator of its potential to stimulate the hair follicle.

-

Cell Culture:

-

Isolate DPCs from human scalp skin samples.

-

Culture the cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Use cells between passages 3 and 6 for experiments to maintain their phenotypic characteristics.

-

-

MTT Proliferation Assay:

-

Seed DPCs in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and create serial dilutions in the culture medium.

-

Replace the medium with the compound-containing medium at various concentrations and incubate for 24-72 hours. Include a vehicle control.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

Hair Follicle Organ Culture (Philpott Model)

This ex vivo model provides a more physiologically relevant system to study the effect of the compound on hair shaft elongation.

-

Follicle Isolation and Culture:

-

Microdissect anagen VI hair follicles from human scalp skin.

-

Place individual follicles in 24-well plates containing Williams' E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

-

Add the test compound at various concentrations to the culture medium. Include a positive control (e.g., Minoxidil) and a vehicle control.

-

Culture the follicles for 7-10 days at 37°C in a 5% CO₂ incubator.

-

-

Assessment of Hair Shaft Elongation:

-

On day 0 and subsequent days, capture images of each hair follicle using a microscope equipped with a camera.

-

Measure the length of the hair shaft from the base of the hair bulb to the tip using image analysis software.

-

Calculate the cumulative hair shaft elongation over the culture period.

-

Western Blot Analysis for Signaling Pathway Activation

This protocol is used to determine if the compound activates key pro-proliferative and anti-apoptotic signaling pathways in DPCs.

-

Cell Treatment and Lysis:

-

Culture DPCs to 70-80% confluency in 6-well plates.

-

Treat the cells with the test compound for a specified time (e.g., 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

Immunoblotting:

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

-

In Vitro Antiviral Plaque Reduction Assay

This general protocol can be adapted to assess the potential antiviral activity of the compound against RNA viruses.

-

Cell and Virus Preparation:

-

Culture a suitable host cell line (e.g., Vero cells) to confluence in 6-well or 12-well plates.

-

Prepare serial dilutions of the test compound.

-

Prepare a stock of the target RNA virus with a known titer.

-

-

Plaque Reduction Assay:

-

Infect the confluent cell monolayers with a known amount of virus (e.g., 100 plaque-forming units) in the presence of varying concentrations of the test compound.

-

After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding compound concentrations.

-

Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).

-

Determine the 50% effective concentration (EC₅₀) from the dose-response curve.

-

Quantitative Data Presentation (Illustrative Examples from Minoxidil Studies)

The following tables present quantitative data from in vitro studies of Minoxidil to illustrate the expected outcomes and data presentation format for similar studies on 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide.

Table 1: Effect of Minoxidil on Dermal Papilla Cell (DPC) Proliferation

| Concentration (µM) | Mean Cell Viability (% of Control) ± SD |

| 0 (Vehicle) | 100 ± 5.2 |

| 0.1 | 115 ± 6.1 |

| 1.0 | 135 ± 7.8[4] |

| 10 | 128 ± 6.5 |

Table 2: Effect of Minoxidil on Hair Shaft Elongation in Organ Culture

| Treatment | Mean Hair Shaft Elongation (mm) ± SD (Day 7) |

| Control (Vehicle) | 0.8 ± 0.15 |

| Minoxidil (1 µM) | 1.2 ± 0.21[5] |

| Minoxidil (10 µM) | 1.5 ± 0.25 |

Table 3: Effect of Minoxidil on Pro-survival and Anti-apoptotic Protein Expression in DPCs

| Treatment (1.0 µM Minoxidil) | Protein | Fold Change vs. Control (Mean ± SD) |

| p-Akt / Total Akt | 2.57 ± 0.3[4] | |

| p-ERK / Total ERK | 3.51 ± 0.4[4] | |

| Bcl-2 | 1.5 ± 0.2[4] | |

| Bax | 0.5 ± 0.1[4] |

Conclusion

While comprehensive in vitro data for this compound and its N-oxide derivative are not extensively published, its structural similarity to Minoxidil provides a strong rationale for its mechanism of action in promoting hair growth. The in vitro and ex vivo models and experimental protocols detailed in this guide offer a robust framework for researchers to systematically evaluate its efficacy and elucidate its molecular mechanisms. Future studies should focus on generating specific quantitative data on cell proliferation, hair shaft elongation, and the modulation of key signaling pathways to substantiate its role as a hair growth-promoting agent. Furthermore, its potential as an antiviral compound warrants investigation through systematic in vitro screening against a panel of RNA viruses.

References

- 1. Buy 2,6-diamino-4-(pyrrolidin-1-yl)pyrimidine 1-oxide | 55921-65-8 [smolecule.com]

- 2. Review of Hair Follicle Dermal Papilla cells as in vitro screening model for hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 4. Effect of minoxidil on proliferation and apoptosis in dermal papilla cells of human hair follicle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Diaminopyrimidine-Based Kinase Inhibitors

Disclaimer: Publicly available research on the specific kinase inhibitory activity of 2-Pyrrolidin-1-ylpyrimidine-4,6-diamine is limited. This guide, therefore, focuses on the broader, well-documented class of diaminopyrimidine-based kinase inhibitors, for which this compound represents a structural analog. The diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors targeting a range of kinases involved in oncology, inflammation, and other therapeutic areas.

Introduction to Diaminopyrimidine Kinase Inhibitors

The 2,4-diaminopyrimidine core is a key pharmacophore in the design of kinase inhibitors. Its structure allows for the formation of crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the binding of the adenine moiety of ATP. This interaction serves as an anchor, and modifications at other positions of the pyrimidine ring enable the development of compounds with high potency and selectivity for specific kinase targets.[1] Numerous derivatives have been developed and investigated for their inhibitory activity against a variety of kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), mammalian Target of Rapamycin (mTOR), Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Focal Adhesion Kinase (FAK).[1][2][3][4][5]

Mechanism of Action

Diaminopyrimidine derivatives predominantly act as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling pathways. The N1 and the 2-amino group of the diaminopyrimidine scaffold typically form hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 4, 5, and 6 positions of the pyrimidine ring project into different regions of the ATP-binding pocket, and their chemical nature determines the inhibitor's potency and selectivity. For instance, in IRAK4 inhibitors, substituents at the 5-position have been shown to be critical for achieving selectivity over other kinases like TAK1.[5]

Quantitative Data: Inhibitory Activities of Diaminopyrimidine Derivatives

The following tables summarize the in vitro inhibitory activities of various diaminopyrimidine derivatives against their respective kinase targets.

Table 1: IRAK4 Inhibitors

| Compound | IRAK4 IC50 (nM) | TAK1 IC50 (nM) | Cellular Assay (IL-6 Inhibition) IC50 (nM) | Reference |

|---|---|---|---|---|

| Compound 3 | 14 | >10000 | 250 | [5] |

| Compound 17 | 3 | 1200 | 110 | [5] |

| Compound 18 | 4 | 2000 | 120 |[5] |

Table 2: CDK7 Inhibitors

| Compound | CDK7 IC50 (nM) | CDK9 IC50 (nM) | Antiproliferative IC50 (nM, MV4-11 cells) | Reference |

|---|---|---|---|---|

| BTX-A51 | 272.30 | - | - | [3] |

| Compound 4 | 30.95 | >10000 | - | [3] |

| Compound 22 | 7.21 | 121.70 | - |[3] |

Table 3: FAK Inhibitors

| Compound | FAK IC50 (nM) | Antiproliferative IC50 (nM, A549 cells) | Antiproliferative IC50 (nM, MDA-MB-231 cells) | Reference |

|---|---|---|---|---|

| TAE-226 | - | 230 | 180 | [1] |

| A12 | - | 130 | 94 |[1] |

Table 4: Aurora Kinase Inhibitors

| Compound | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Antiproliferative IC50 (µM, HeLa cells) | Reference |

|---|---|---|---|---|

| VX-680 | - | - | - | [2] |

| 11c | 1.4 | 49.6 | 0.5-4.0 |[2] |

Experimental Protocols

General Kinase Inhibition Assay (FRET-based)

This protocol describes a general method for determining the in vitro potency of a compound against a target kinase using a Förster Resonance Energy Transfer (FRET) assay.

Materials:

-

Recombinant kinase enzyme

-

Biotinylated peptide substrate

-

ATP

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds dissolved in DMSO

-

Europium-labeled anti-phospho-substrate antibody

-

Allophycocyanin (APC)-labeled streptavidin

-

Stop buffer (e.g., 10 mM EDTA in kinase reaction buffer)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Add the kinase and biotinylated peptide substrate solution in kinase reaction buffer to the wells.

-

Initiate the kinase reaction by adding ATP solution.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the stop buffer.

-

Add the detection reagents (europium-labeled antibody and APC-labeled streptavidin) and incubate for a further 60 minutes.

-

Read the plate on a FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm) after excitation at a single wavelength (e.g., 340 nm).

-

Calculate the ratio of the two emission signals and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Assay for IRAK4 Inhibition (LPS-induced IL-6 production)

This protocol outlines a method to assess the cellular activity of IRAK4 inhibitors by measuring their effect on lipopolysaccharide (LPS)-induced IL-6 production in a human monocytic cell line.

Materials:

-

THP-1 cells (human monocytic cell line)

-

RPMI-1640 medium supplemented with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compounds dissolved in DMSO

-

Human IL-6 ELISA kit

-

96-well cell culture plates

Procedure:

-

Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compounds for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.

-

After the incubation, centrifuge the plate and collect the cell culture supernatants.

-

Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of IL-6 production for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Synthesis of Diaminopyrimidine Derivatives

A common synthetic route to 2,4-diaminopyrimidine derivatives starts from 2,4-diamino-6-chloropyrimidine. The following is a general two-step procedure:

Step 1: Suzuki Coupling A substituted aryl or heteroaryl group can be introduced at the 5-position of the pyrimidine core via a Suzuki coupling reaction.

Materials:

-

2,4-Diamino-6-chloropyrimidine

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., a mixture of ethanol and toluene)

Procedure:

-

To a solution of 2,4-diamino-6-chloropyrimidine in the solvent, add the arylboronic acid, palladium catalyst, and base.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon) at a suitable temperature (e.g., 90 °C) for several hours.[6]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, and perform an aqueous workup.

-

Purify the product by column chromatography.

Step 2: Nucleophilic Aromatic Substitution The chloro group at the 6-position can be displaced by a variety of nucleophiles, such as amines.

Materials:

-

The product from Step 1

-

The desired amine (e.g., pyrrolidine)

-

Solvent (e.g., DMSO)

-

Base (e.g., NaH)

Procedure:

-

To a solution of the amine in the solvent, add the base and stir at room temperature.

-

Add the 5-aryl-2,4-diamino-6-chloropyrimidine derivative.

-

Heat the reaction mixture (e.g., to 90 °C) for several hours.[6]

-

Monitor the reaction to completion.

-

After cooling, quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent (e.g., ethyl acetate).[6]

-

Dry the combined organic layers, concentrate, and purify the final product by column chromatography.

Visualizations

Caption: IRAK4 Signaling Pathway Inhibition.

Caption: Kinase Inhibition Assay Workflow.

Caption: Diaminopyrimidine SAR.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 5-Aryl-2,4-diaminopyrimidine Compounds as Potent and Selective IRAK4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Antiviral Properties of Pyrimidine Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of pyrimidine-based antiviral agents.

Introduction

Pyrimidine derivatives represent a cornerstone in the development of antiviral therapeutics. As fundamental components of nucleic acids, pyrimidines play a crucial role in the genetic processes of both host cells and invading viruses. This central role has made them an attractive scaffold for the design of a diverse array of antiviral agents. These compounds have demonstrated broad-spectrum activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses (HBV, HCV), herpes simplex virus (HSV), influenza virus, and coronaviruses.[1][2][3] This technical guide provides a comprehensive overview of the antiviral properties of pyrimidine derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation and synthesis.

Mechanisms of Antiviral Action

The antiviral activity of pyrimidine derivatives is multifaceted, primarily targeting key processes in the viral life cycle. These mechanisms can be broadly categorized into direct-acting and host-targeting strategies.

Direct-Acting Antiviral Mechanisms

Many pyrimidine derivatives function as nucleoside or nucleotide analogues. After intracellular phosphorylation to their active triphosphate form, these molecules mimic natural pyrimidine nucleosides and are incorporated into the growing viral DNA or RNA chain by viral polymerases. This incorporation leads to chain termination or lethal mutagenesis, thereby halting viral replication.[4] A prime target for these analogues is the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.[5][6]

Host-Targeting Antiviral Mechanisms

A significant and promising strategy involves targeting host cellular enzymes that are essential for viral replication. One such key target is the enzyme dihydroorotate dehydrogenase (DHODH) , which plays a critical role in the de novo pyrimidine biosynthesis pathway.[7][8] By inhibiting DHODH, these pyrimidine derivatives deplete the intracellular pool of pyrimidines, thereby depriving the virus of the necessary building blocks for genome replication.[7][9] This approach offers the advantage of broad-spectrum activity and a higher barrier to the development of viral resistance.[7]

Interestingly, research has shown a synergistic effect when combining DHODH inhibitors with direct-acting nucleoside analogues. The depletion of the endogenous pyrimidine pool by DHODH inhibitors enhances the incorporation of the antiviral nucleoside analogues into the viral genome, leading to a more potent antiviral effect.[8][10]

Quantitative Antiviral Activity of Pyrimidine Derivatives

The efficacy of antiviral compounds is quantified using several key parameters. The 50% effective concentration (EC50) represents the concentration of a compound that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of a compound's therapeutic window, with higher values indicating greater selectivity for viral targets over host cells.[2]

Below are tables summarizing the quantitative antiviral activity of selected pyrimidine derivatives against various viruses.

| Compound/Derivative Class | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |

| Azaindole-linked pyrimidines | Influenza A Virus | Polymerase Inhibition | 0.03 | >100 | >3333 | [11] |

| 1,2,3-Triazolyl Nucleoside Analogues | Influenza A (H1N1) | CPE Reduction | 15 - 48 | Not Reported | Not Reported | [8] |

| 1,2,3-Triazolyl Nucleoside Analogues | Coxsackievirus B3 | CPE Reduction | 11.3 - 12.4 | 18 | ~1.5 | [8] |

| Pyrimidine Thioglycosides | SARS-CoV-2 | Not Specified | Not Reported | Not Reported | Not Reported | [12] |

| Pyrimidine Thioglycosides | Avian Influenza (H5N1) | Not Specified | Not Reported | Not Reported | Not Reported | [12] |

| Diarylpyrimidine Derivatives | HIV-1 (WT) | RT Inhibition | 0.0086 - 0.0064 | >250 | >29070 - >39062 | [13] |

| Diarylpyrimidine Derivatives | HIV-1 (K103N mutant) | RT Inhibition | 0.077 | >250 | >3247 | [13] |

| Diarylpyrimidine Derivatives | HIV-1 (E138K mutant) | RT Inhibition | 0.057 | >250 | >4386 | [13] |

| Novel Pyrimidine Derivatives | SARS-CoV-2 | Not Specified | Reported as promising | Not Reported | Not Reported | [14] |

Note: Data is compiled from various sources and assay conditions may differ. Direct comparison of absolute values should be made with caution.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of antiviral pyrimidine derivatives.

Synthesis of Antiviral Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like amidines, urea, or guanidine.[15] The following is a generalized protocol for a common synthetic route.

General Procedure for Pinner Synthesis of 2-Substituted Pyrimidines:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagents: Add the amidine hydrochloride (1.1 equivalents) and a base, typically sodium ethoxide or potassium carbonate (2 equivalents), to the solution.

-

Reaction: Stir the mixture at room temperature or under reflux for a specified time (typically ranging from a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid or dilute HCl).

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the desired pyrimidine derivative.

Note: Specific reaction conditions, including solvent, temperature, and reaction time, will vary depending on the specific substrates and desired product.

Antiviral Activity Assays

1. Cytopathic Effect (CPE) Inhibition Assay

This assay is widely used to screen for antiviral compounds by measuring their ability to protect cells from the destructive effects of viral infection.[1][16]

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6, A549) at a density that will form a confluent monolayer overnight.

-

Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a predetermined multiplicity of infection (MOI). Simultaneously, add the different concentrations of the test compounds to the wells. Include "virus control" (cells with virus, no compound) and "cell control" (cells with no virus, no compound) wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator until the desired level of CPE (typically 80-100%) is observed in the virus control wells.

-

Quantification of Cell Viability: Assess cell viability using a suitable method, such as staining with crystal violet or neutral red, or by using a colorimetric assay like the MTT assay.

-

Data Analysis: Read the absorbance using a microplate reader. The EC50 value is calculated by determining the compound concentration that results in a 50% reduction of the viral CPE. The CC50 value is determined in parallel on uninfected cells treated with the compound.

2. Plaque Reduction Assay

This is a quantitative assay that measures the ability of an antiviral compound to reduce the number of viral plaques, which are localized areas of cell death in a monolayer.[14]

-

Cell Seeding: Seed 6-well or 12-well plates with a suitable host cell line to achieve a confluent monolayer on the day of infection.

-

Infection: Aspirate the growth medium and infect the cell monolayers with a viral dilution calculated to produce a countable number of plaques (e.g., 50-100 plaques per well). Allow the virus to adsorb for 1-2 hours.

-

Treatment and Overlay: After adsorption, remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

-

Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the antiviral properties of pyrimidine derivatives.

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by DHODH inhibitors.

Caption: General workflows for common in vitro antiviral assays.

Caption: Mechanism of action of pyrimidine nucleoside analogs.

Conclusion